1-Tetradecyl-3-methylimidazolium chloride
Overview
Description
1-Tetradecyl-3-methylimidazolium chloride belongs to a class of compounds known as ionic liquids, characterized by their low melting points and unique physical and chemical properties. These substances are of interest due to their potential applications in various fields, including catalysis, electrochemistry, and materials science.
Synthesis Analysis
The synthesis of 1-Tetradecyl-3-methylimidazolium chloride involves the alkylation of 1-methylimidazole with 1-chlorotetradecane. This process typically requires a solvent, such as dichloromethane, and a base to neutralize the hydrogen chloride formed during the reaction. Studies have explored various synthetic routes and conditions to optimize yield and purity (Xin Shi-gang, 2009).
Molecular Structure Analysis
The molecular structure of 1-Tetradecyl-3-methylimidazolium chloride has been elucidated using techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal a complex hydrogen bonding network and the presence of various polymorphs, indicating the compound's ability to adopt different crystalline forms under varying conditions (S. Saha et al., 2003).
Chemical Reactions and Properties
1-Tetradecyl-3-methylimidazolium chloride participates in various chemical reactions, acting as a solvent, catalyst, or reagent. Its ionic nature and the presence of both hydrophobic and hydrophilic moieties within the same molecule allow for its use in a wide range of chemical transformations. For instance, it has been used as a catalyst in the synthesis of complex organic molecules, demonstrating its versatility and efficiency in promoting chemical reactions (M. Abbasi, 2015).
Physical Properties Analysis
The physical properties of 1-Tetradecyl-3-methylimidazolium chloride, such as its melting point, viscosity, and thermal stability, have been studied extensively. These properties are influenced by the ionic liquid's molecular structure, particularly the length of the alkyl chain and the nature of the anion. Studies have shown that it possesses a high thermal stability and a relatively low melting point, making it a suitable medium for various applications (Eapen Thomas et al., 2018).
Chemical Properties Analysis
The chemical behavior of 1-Tetradecyl-3-methylimidazolium chloride is characterized by its ability to dissolve a wide range of substances, including organic compounds, polymers, and even some inorganic salts. This solubility profile, combined with its low vapor pressure and non-flammability, makes it an attractive alternative to traditional organic solvents for various chemical processes (Yunsheng Ding et al., 2008).
Scientific Research Applications
Cellulose Functionalization :
- Used in ionic liquids as a solvent for cellulose.
- Facilitates the synthesis of cellulose derivatives like carboxymethyl cellulose and cellulose acetate.
- Shows no degradation of the polymer when used as a solvent【Heinze, T., Schwikal, K., & Barthel, S. (2005)】(source).
Dispersion of Carbon Nanotubes :
- Studied for its phase behavior in a binary mixture with ethylammonium nitrate.
- Used to disperse multi-walled carbon nanotubes (MWCNTs) effectively without breaking the hexagonal phase structure【Zhao, M., Gao, Y., & Zheng, L. (2010)】(source).
Ionic Liquid Crystal in Alkane :
- Explored for its insolubility with alkane solvents.
- Aggregation initiated by adding 1-octanol, leading to crystal growth.
- Crystallization conditions analyzed for understanding the structural characteristics【Kang, T., Kim, M., & Jeon, Y. (2013)】(source).
Liquid-Liquid Phase Transition in Solutions :
- Used to study the phase diagrams of solutions in different solvents.
- Exhibits upper critical solution points (UCSP) in most systems.
- Criticality and corresponding states behavior analyzed in these solutions【Butka, A., Vale, V. R., Saracsan, D., Rybarsch, C., Weiss, V., & Schröer, W. (2008)】(source).
Antimicrobial Activities :
- Investigated for enhanced antimicrobial activities in ionic liquids containing silver or copper ions.
- Effective against a range of pathogenic bacteria and fungi【Gilmore, B., Andrews, G., Borberly, G., Earle, M., Gîlea, M. A., Gorman, S., Lowry, A. F., Mclaughlin, M., & Seddon, K. R. (2013)】(source).
Antistatic Properties in Polypropylene :
- Studied for its antistatic abilities when incorporated into polypropylene.
- Significantly reduced surface and volume resistance.
- Affected the crystallization process and thermal stability of polypropylene【Ding, Y., Tang, H., Zhang, X., Wu, S., & Xiong, R. (2008)】(source).
Safety And Hazards
When handling 1-tetradecyl-3-methylimidazolium chloride, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDXENAFAXVMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049229 | |
Record name | 1-Methyl-3-tetradecylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetradecyl-3-methylimidazolium chloride | |
CAS RN |
171058-21-2 | |
Record name | 1-Tetradecyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171058-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-tetradecylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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